molecular formula C6H11Cl2O4P B14414012 Diethyl (1,1-dichloro-2-oxoethyl)phosphonate CAS No. 84336-27-6

Diethyl (1,1-dichloro-2-oxoethyl)phosphonate

Katalognummer: B14414012
CAS-Nummer: 84336-27-6
Molekulargewicht: 249.03 g/mol
InChI-Schlüssel: OPCMCVUMSDVWPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (1,1-dichloro-2-oxoethyl)phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a diethyl ester and a 1,1-dichloro-2-oxoethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1-dichloro-2-oxoethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable chlorinated precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 1,1-dichloroacetone under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (1,1-dichloro-2-oxoethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions include substituted phosphonates, phosphonic acids, and various derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Diethyl (1,1-dichloro-2-oxoethyl)phosphonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl (1,1-dichloro-2-oxoethyl)phosphonate involves its interaction with various molecular targets, primarily through its phosphonate group. The compound can act as a ligand for metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, the dichloro-oxoethyl moiety can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diethyl (2-oxoethyl)phosphonate: Lacks the dichloro substitution, leading to different reactivity and applications.

    Dimethyl (1,1-dichloro-2-oxoethyl)phosphonate: Similar structure but with methyl esters instead of ethyl, affecting solubility and reactivity.

    Diethyl (1-diazo-2-oxoethyl)phosphonate: Contains a diazo group, leading to different chemical behavior and applications.

Uniqueness

Diethyl (1,1-dichloro-2-oxoethyl)phosphonate is unique due to its dichloro substitution, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in various fields of research and industrial applications.

Eigenschaften

CAS-Nummer

84336-27-6

Molekularformel

C6H11Cl2O4P

Molekulargewicht

249.03 g/mol

IUPAC-Name

2,2-dichloro-2-diethoxyphosphorylacetaldehyde

InChI

InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(7,8)5-9/h5H,3-4H2,1-2H3

InChI-Schlüssel

OPCMCVUMSDVWPG-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C(C=O)(Cl)Cl)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.